1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-13-6(8(9,10)11)5(7(14)15)4(2)12-13/h3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNZNCLASYOMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazole Core with Substituents
A common approach involves starting from substituted pyrazole esters or pyrazole carboxylates, such as 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, which can be further functionalized.
Alkylation and Esterification: Using reagents like dimethyl carbonate and bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or diethylene glycol dimethyl ether under controlled heating (100–120 °C) for several hours (4–10 h) results in alkylated pyrazole esters with good yields (~80–90%).
| Reagent | Quantity | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Ethyl-5-pyrazole carboxylic acid ethyl ester | 50 mmol | 110 °C, 4 h, DMF, NaH (0.8 g) | 81.3–90.1 | >95 |
| Dimethyl carbonate | 200–400 mmol |
Introduction of Trifluoromethyl Group
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Alkylation with dimethyl carbonate | 110 °C, 4 h, DMF, NaH (0.8 g) | 81.3–90.1 | >95 | Efficient formation of ethyl ester |
| Chlorination and oxidation (for related intermediates) | 20–30 °C, HCl, H2O2, dichloroethane, 5–7 h | 95.2 | 96.9 | Used for related pyrazole derivatives |
| Purification | Cooling, filtration, washing, drying | - | >95 | Critical for removing impurities |
Research Findings and Notes
The use of dimethyl carbonate as a methylating agent is favored due to its low toxicity and environmental friendliness compared to traditional methyl halides.
Sodium hydride (NaH) is used as a strong base to deprotonate pyrazole nitrogen, facilitating alkylation.
The reaction temperature and time are critical parameters affecting yield and purity; typical temperatures range from 100 to 120 °C with reaction times of 4–10 hours.
Purification steps involving sodium sulfite and sodium carbonate washes help remove oxidizing agents and acidic residues, improving product stability.
The trifluoromethyl group introduction is often performed on pyrazole intermediates before final carboxylation, though specific methods vary and may require specialized reagents.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Pyrazole ester synthesis | 3-Ethyl-5-pyrazole carboxylate, NaH, dimethyl carbonate, DMF, 110 °C, 4 h | Alkylation and ester formation | High yield (81–90%), high purity |
| Trifluoromethylation | Trifluoromethylating agents (e.g., TMS-CF3) | Introduction of CF3 group | CF3-substituted pyrazole |
| Hydrolysis | Acidic/basic conditions | Conversion to carboxylic acid | 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
| Purification | Cooling, filtration, washing, drying | Removal of impurities | Purity >95% |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives, including 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial and fungal strains.
- Antiviral Properties : Some studies suggest potential effectiveness against viral infections.
- Anti-inflammatory Effects : The presence of carboxylic acid groups enhances anti-inflammatory properties, making them suitable for therapeutic applications.
- Anticancer Potential : Research indicates that certain pyrazole derivatives can inhibit cancer cell growth, suggesting a role in cancer therapy.
Applications in Pharmaceuticals
The compound is being explored for its potential use in drug development due to its favorable biological activities. The incorporation of trifluoromethyl groups can enhance lipophilicity and solubility, which are critical for drug formulation. For instance, similar compounds have been developed into anti-inflammatory drugs like Celebrex, which utilizes the pyrazole framework to achieve therapeutic effects .
Agrochemical Applications
In the agrochemical sector, pyrazole derivatives are investigated as potential herbicides and fungicides. The trifluoromethyl group contributes to increased activity against specific pests and diseases affecting crops. Research has demonstrated that these compounds can effectively target plant pathogens while minimizing toxicity to non-target species .
Materials Science
The unique properties of 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid make it a candidate for advanced materials applications. Its ability to form stable complexes with metals can be utilized in catalysis and material synthesis. Furthermore, the compound's crystalline structure allows for potential applications in the development of novel electronic materials .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer properties. The results indicated that compounds similar to 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibited significant cytotoxicity against breast cancer cell lines, leading researchers to propose further development as anticancer agents .
Case Study 2: Agrochemical Efficacy
In agricultural research, a series of field trials were conducted using pyrazole derivatives as herbicides. Results showed that formulations containing trifluoromethyl-substituted pyrazoles significantly reduced weed populations without harming crop yields. This highlights the potential for developing safer and more effective agrochemicals based on this compound .
Mechanism of Action
The mechanism by which 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s unique substitution pattern differentiates it from other pyrazole carboxylic acids. Below is a comparative analysis of key analogs:
Table 1: Substituent and Molecular Data of Selected Pyrazole Carboxylic Acids
*Calculated based on molecular formula. †Referenced as discontinued in (Ref: 10-F675108).
Key Differences and Implications
Position 1 Substituents: Ethyl (Target) vs. Aromatic vs. Alkyl Groups: Compounds with pyridinyl or thiazolyl substituents at C1 (e.g., ) exhibit distinct electronic profiles due to aromatic conjugation, which may alter binding affinity in biological targets .
Position 3 Substituents :
- Methyl (Target) vs. Trifluoromethyl () : Methyl is less electron-withdrawing than trifluoromethyl, reducing the acidity of the carboxylic acid and altering reactivity in downstream derivatization .
Position 5 Substituents :
- Trifluoromethyl (Target) vs. Fluoro () : Trifluoromethyl’s bulkiness and lipophilicity may improve metabolic stability compared to fluoro, a feature critical for agrochemical longevity .
Biological Activity
1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating interactions with hydrophobic pockets in target proteins. The carboxylic acid functional group contributes to its reactivity and potential biological activity, making it a subject of interest for therapeutic applications.
1-Ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid acts primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or modulation of biological pathways, making it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The apoptosis-inducing capabilities of these compounds were confirmed through enhanced caspase-3 activity and morphological changes in treated cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Apoptosis induction |
| 7h | MDA-MB-231 | 10.0 | Caspase-3 activation |
| 10c | HepG2 | 2.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, specific derivatives exhibited COX-2 selectivity indices significantly higher than standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|
| 125a | 71% | 8.22 |
| 125b | 62% | 9.31 |
Antimicrobial Potential
The structural characteristics of 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suggest potential antimicrobial properties as well. Compounds with similar structures have demonstrated efficacy against various fungal pathogens by inhibiting key enzymes involved in their metabolic pathways .
Case Studies
One notable study involved the synthesis and biological evaluation of several pyrazole derivatives, including 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. These compounds were screened for their ability to disrupt microtubule assembly, indicating potential use as microtubule-destabilizing agents in cancer therapy .
Another research highlighted the anti-inflammatory effects of pyrazole derivatives in animal models, showing minimal degenerative changes in vital organs while effectively reducing inflammation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how is purity ensured?
- Synthesis Methods :
- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines (e.g., ethylhydrazine) to form the pyrazole core .
- Functionalization : Introduce the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu) or direct substitution under anhydrous conditions .
- Ester Hydrolysis : Hydrolyze the ethyl ester intermediate (e.g., ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
- Purity Assurance :
- Characterization : Use IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (confirming ethyl, methyl, and trifluoromethyl groups), and LCMS (m/z matching molecular ion) .
- Elemental Analysis : Verify purity (>98%) via C, H, N analysis .
Q. How are structural ambiguities resolved during characterization?
- Multi-Technique Approach :
- X-ray Crystallography : Resolves regiochemical uncertainties (e.g., pyrazole ring substitution pattern) .
- 2D NMR : COSY and HSQC distinguish overlapping proton environments (e.g., ethyl vs. methyl groups) .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Common Issues :
- Ester Hydrolysis Byproducts : Incomplete hydrolysis may leave residual ethyl ester. Mitigate by optimizing reaction time (12–24 hr) and NaOH concentration (2–3 M) .
- Trifluoromethyl Group Instability : Degradation under acidic conditions. Use inert atmospheres (N₂/Ar) and avoid strong acids .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) removes impurities .
Advanced Research Questions
Q. How do substituents (e.g., trifluoromethyl, ethyl) influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Ethyl Group : Reduces steric hindrance compared to bulkier substituents, favoring enzyme binding (e.g., factor Xa inhibition with IC₅₀ < 10 nM) .
Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?
- Prodrug Design : Convert carboxylic acid to ethyl ester or amide derivatives to enhance oral absorption .
- Reducing Plasma Protein Binding : Introduce polar groups (e.g., hydroxyl) to lower logP values, as seen in optimized pyrazole-based inhibitors with 80% free fraction in human plasma .
Q. How can contradictions in biological activity data across studies be resolved?
- Experimental Design :
- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human vs. bovine xanthine oxidase) to minimize variability .
- Control for Metabolites : Test stability in plasma (e.g., LC-MS monitoring over 24 hr) to rule out metabolite interference .
Q. What computational methods predict interactions with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
